molecular formula C8H12S B1664577 2-tert-Butylthiophene CAS No. 1689-78-7

2-tert-Butylthiophene

Cat. No. B1664577
CAS RN: 1689-78-7
M. Wt: 140.25 g/mol
InChI Key: SWCDOJGIOCVXFM-UHFFFAOYSA-N
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Description

“2-tert-Butylthiophene” is a chemical compound with the molecular formula C8H12S . It is a colorless oil that dissolves in basic water .


Synthesis Analysis

The synthesis of thiophene derivatives, including this compound, often involves heterocyclization of various substrates . For instance, the synthesis of 2-nitrothiophenes involves stirring 3-thiocyanatoenal, nitromethane, and tetra-n-butylammonium fluoride for two hours at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring made up of one sulfur atom . The InChI code for this compound is 1S/C8H12S/c1-8(2,3)7-5-4-6-9-7/h4-6H,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 140.25 and a density of 0.9±0.1 g/cm3 . The boiling point is 223.2±9.0 °C at 760 mmHg .

Scientific Research Applications

2-tert-Butylthiophene has a wide range of scientific research applications in both in vivo and in vitro studies. In vivo studies involve the use of animal models, while in vitro studies involve the use of cell culture or other laboratory techniques. This compound has been studied for its potential to act as an anti-inflammatory, antifungal, and antioxidant agent. It has also been studied for its potential to act as a chemopreventive agent.

Biological Activity

2-tert-Butylthiophene has been studied for its potential to act as an anti-inflammatory, antifungal, and antioxidant agent. It has also been studied for its potential to act as a chemopreventive agent. In vitro studies have shown that this compound can inhibit the growth of certain fungal species, such as Candida albicans and Trichophyton mentagrophytes. Additionally, it has been shown to have antioxidant activity in vitro.
Biochemical and Physiological Effects
This compound has been studied for its potential to act as an anti-inflammatory, antifungal, and antioxidant agent. In vitro studies have shown that this compound can inhibit the activity of enzymes involved in the production of pro-inflammatory mediators, such as cyclooxygenase-2 (COX-2). Additionally, it has been shown to modulate the expression of genes involved in cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

2-tert-Butylthiophene has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Additionally, it has a wide range of biological activities, including anti-inflammatory, antifungal, and antioxidant properties. However, it is important to note that this compound is still relatively new and its mechanism of action is still being studied. Therefore, further studies are needed to fully understand its potential applications.

Future Directions

The future of 2-tert-Butylthiophene research is promising. Further research is needed to better understand its mechanism of action and to explore its potential to act as a chemopreventive agent. Additionally, further studies are needed to explore its potential for use in the treatment of various diseases, such as cancer and inflammation. Additionally, further studies are needed to explore its potential for use in drug delivery systems. Finally, further studies are needed to explore its potential for use in the development of new drugs, such as anti-inflammatory and antifungal agents.

Safety and Hazards

The safety information for 2-tert-Butylthiophene includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding getting the substance in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

2-tert-butylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12S/c1-8(2,3)7-5-4-6-9-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCDOJGIOCVXFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073270
Record name 2-tert-Butylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1689-78-7
Record name 2-tert-Butylthiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-tert-Butylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-TERT-BUTYLTHIOPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5YF9YW3CR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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